Formamide, N-(1-adamantyl-1-butyl)-

Description

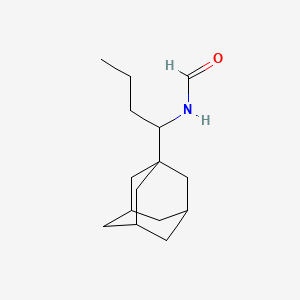

Formamide, N-(1-adamantyl-1-butyl)- is a substituted formamide derivative characterized by the presence of a rigid adamantyl group and a flexible butyl chain attached to the nitrogen atom of the formamide core. The adamantyl moiety, a bicyclic diamondoid structure, imparts steric bulk and hydrophobicity, while the butyl chain introduces conformational flexibility.

Properties

CAS No. |

101468-15-9 |

|---|---|

Molecular Formula |

C15H25NO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N-[1-(1-adamantyl)butyl]formamide |

InChI |

InChI=1S/C15H25NO/c1-2-3-14(16-10-17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-14H,2-9H2,1H3,(H,16,17) |

InChI Key |

YQKFBMKGGBJYCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C12CC3CC(C1)CC(C3)C2)NC=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Formamide, N-(1-adamantyl-1-butyl)- typically involves the formylation of the corresponding amine, 1-adamantyl-1-butylamine, using formic acid or formic acid derivatives as the formylating agent. This reaction can be facilitated by catalysts or under specific conditions to enhance yield and purity.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1-adamantyl-1-butylamine + formic acid (or derivative) | Heating or reflux, catalyst may be used | Formamide, N-(1-adamantyl-1-butyl)- | Typical formylation reaction |

This method leverages the nucleophilicity of the amine to attack the formyl source, yielding the desired formamide derivative.

Detailed Synthetic Route from 1-Adamantylamine Derivatives

While direct literature on Formamide, N-(1-adamantyl-1-butyl)- is limited, closely related adamantyl formamides have been synthesized using analogous methods. For example, the synthesis of N-(1-adamantyl)-formamide involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid, following a Ritter-type reaction mechanism. This process occurs at about 85 °C for several hours, yielding the formamide intermediate which can be further converted to amine hydrochloride salts by acid hydrolysis.

The general sequence is:

Formation of N-(1-adamantyl)-formamide

- React 1-bromoadamantane with formamide and sulfuric acid at 85 °C for 5.5 hours.

- After reaction completion, precipitate the product by addition to ice-cold water and isolate by filtration.

Conversion to amine hydrochloride

- Hydrolyze the formamide with aqueous hydrochloric acid under reflux conditions to obtain the amine hydrochloride salt.

This approach demonstrates the utility of formamide intermediates in adamantyl compound synthesis and suggests that similar conditions can be adapted for the butyl-substituted variant.

Industrial and Laboratory Scale Considerations

Industrial synthesis of adamantyl formamides often requires optimization of temperature, reaction time, and reagent ratios to maximize yield and minimize hazardous reagent use. For example, reductive amination of 1-acetyladamantane with formamide and formic acid mixtures at controlled temperatures (157-168 °C) has been shown to improve industrial feasibility by reducing thermal stress on reactors and improving safety.

Comparative Analysis of Preparation Methods

| Method Description | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Formylation of 1-adamantyl-1-butylamine with formic acid | 1-adamantyl-1-butylamine, formic acid | Heating or reflux, possible catalyst | Simple, direct, high purity | Requires careful control of temperature and stoichiometry |

| Ritter-type reaction of 1-bromoadamantane with formamide and sulfuric acid | 1-bromoadamantane, formamide, H2SO4 | 85 °C, 5.5 h | High yield, scalable | Uses strong acid, requires careful handling |

| Reductive amination of 1-acetyladamantane with formamide and formic acid | 1-acetyladamantane, formamide, formic acid | 157-168 °C, 6-10 h | Industrially feasible, safer at lower temperatures | Requires elevated temperatures and acid handling |

Summary Table of Key Parameters for Preparation

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature | 75-85 °C (formylation); 157-168 °C (amination) | Controls reaction rate and selectivity |

| Reaction time | 5.5 h (formylation); 6-10 h (amination) | Ensures completion of transformation |

| Acid concentration | 96% H2SO4 (formylation); 20-30% HCl (hydrolysis) | Catalysis and hydrolysis efficiency |

| Solvent | Formamide, toluene, water | Solubility and extraction efficiency |

| Yield | Up to 88% | Efficiency of overall process |

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-adamantyl-1-butyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the adamantyl group.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

Formamide, N-(1-adamantyl-1-butyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its stability and unique structure.

Industry: Utilized in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of Formamide, N-(1-adamantyl-1-butyl)- involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with specific receptors or enzymes, potentially inhibiting or modifying their activity. The formamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Formamide Derivatives

Structural and Functional Group Comparisons

The table below summarizes key structural features and substituents of Formamide, N-(1-adamantyl-1-butyl)- and related compounds:

Key Observations :

- Adamantyl vs.

- Flexibility: The butyl chain may enhance conformational flexibility relative to rigid aromatic or isocyanonaphthyl groups (e.g., N-(5-isocyanonaphthalen-1-yl)formamide) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends :

- Hydrophobicity: Adamantyl and naphthalene derivatives exhibit lower solubility in aqueous media due to non-polar substituents .

- Stability: Adamantyl groups are known for thermal and chemical stability, suggesting N-(1-adamantyl-1-butyl)formamide may resist degradation better than hydrolytically sensitive analogs (e.g., N-(4-methoxyphenyl)formamide) .

Biological Activity

Formamide, N-(1-adamantyl-1-butyl)-, is a chemical compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, biological properties, and research findings.

Synthesis

The synthesis of Formamide, N-(1-adamantyl-1-butyl)- typically involves the reaction of 1-adamantylamine with butyl isocyanate. This reaction is conducted under controlled conditions in an inert atmosphere to minimize side reactions. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Industrial Production

On an industrial scale, the compound can be synthesized starting from adamantane through a multi-step process. This includes bromination to form 1-bromoadamantane, followed by a reaction with butylamine and treatment with formic acid to yield the desired formamide.

The biological activity of Formamide, N-(1-adamantyl-1-butyl)- is attributed to its structural features. The adamantyl group provides a rigid framework that can interact with various biomolecular targets, potentially inhibiting or modifying their activity. The formamide group is capable of participating in hydrogen bonding and other interactions that influence the compound's biological effects.

Biological Activity

Research indicates that Formamide, N-(1-adamantyl-1-butyl)- has potential applications in several biological contexts:

- Anticancer Activity : Preliminary studies suggest that compounds similar to Formamide, N-(1-adamantyl-1-butyl)- exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, which are common among derivatives of adamantane and formamide structures. Similar compounds have shown promise against various microbial strains .

- Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly for diseases where traditional treatments have failed due to resistance or ineffectiveness .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the synthesis of various Mannich bases related to adamantane derivatives, demonstrating that certain configurations exhibited significant anticancer and antimicrobial activities. These findings suggest that structural modifications can enhance biological efficacy .

- Another investigation focused on the relationship between the molecular structure of similar compounds and their pharmacological activities. This research utilized molecular docking techniques to predict interactions with biological targets, providing insights into how modifications could improve activity against specific diseases .

Q & A

Q. What are the recommended methodologies for synthesizing Formamide, N-(1-adamantyl-1-butyl)-, and how do reaction conditions influence yield and purity?

Answer: Synthesis of adamantane-containing compounds like Formamide, N-(1-adamantyl-1-butyl)- typically involves coupling reactions (e.g., amidation) between adamantyl derivatives and alkyl/aryl halides or carbonyl precursors. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., palladium-based for cross-couplings). Purity optimization requires post-synthesis purification via column chromatography or recrystallization, with characterization by NMR (¹H/¹³C) and mass spectrometry. Stability during storage (e.g., -20°C in inert atmospheres) should be validated using accelerated degradation studies .

Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

Answer: Employ a factorial design approach (e.g., 2³ design) to test variables like pH (3–10), temperature (4–50°C), and light exposure. Monitor degradation kinetics via HPLC or UV-Vis spectroscopy at fixed intervals. For accelerated stability testing, use Arrhenius equation principles to extrapolate shelf-life predictions. Include control batches stored at -20°C (recommended for adamantane derivatives) and validate results against theoretical degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing Formamide, N-(1-adamantyl-1-butyl)-, and how should spectral data be interpreted?

Answer: Prioritize ¹H/¹³C NMR to confirm adamantyl and butyl substituents, focusing on characteristic peaks (e.g., adamantane CH₂ at ~1.7 ppm). FT-IR can validate the formamide group (C=O stretch ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For ambiguous signals, compare with spectral libraries of structurally similar adamantane derivatives (e.g., N-(1-adamantyl)acetamide) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in catalytic systems or biological targets?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions experimentally via kinetic assays or crystallography. Integrate COMSOL Multiphysics for simulating reaction dynamics in multiphase systems .

Q. What experimental strategies resolve contradictions in reported bioactivity data for adamantane-derived formamides?

Answer: Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., assay type, cell lines, or impurity profiles). Replicate experiments under standardized conditions, including positive controls (e.g., known inhibitors). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate bioactivity. Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. How can researchers integrate Formamide, N-(1-adamantyl-1-butyl)-, into theoretical frameworks for drug discovery or materials science?

Answer: For drug discovery: Link the compound’s lipophilicity (logP) and steric bulk to pharmacokinetic models (e.g., ADMET predictions). In materials science, explore its self-assembly behavior via SAXS or TEM, guided by supramolecular chemistry principles. Align hypotheses with established theories (e.g., Lock-and-Key for enzyme inhibition) and refine through iterative hypothesis testing .

Q. What advanced separation techniques (e.g., membrane technologies) optimize purification of this compound from complex reaction mixtures?

Answer: Implement membrane-based separation (e.g., nanofiltration) to isolate the compound based on molecular weight (274.4 g/mol) and hydrophobicity. Compare efficiency with traditional methods (e.g., liquid-liquid extraction). Use Process Analytical Technology (PAT) for real-time monitoring of purity during continuous flow synthesis .

Methodological Considerations

Q. How should researchers design a study to investigate structure-activity relationships (SAR) for this compound?

Answer: Synthesize analogs with systematic structural variations (e.g., alkyl chain length, adamantyl substitution patterns). Test biological activity in dose-response assays and correlate with computational descriptors (e.g., Hammett constants, steric parameters). Apply multivariate regression to identify critical SAR drivers .

Q. What ethical and methodological challenges arise when combining experimental data with digital trace data (e.g., AI-generated simulations)?

Answer: Ensure transparency in AI/ML model training (e.g., disclose training datasets and algorithms). Address bias via adversarial validation. For ethical compliance, anonymize data and obtain informed consent if human-derived samples are used. Use version control (e.g., Git) for reproducibility in hybrid experimental-computational workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.